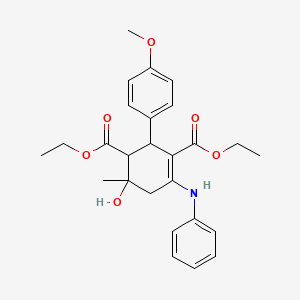
Diethyl 6-hydroxy-2-(4-methoxyphenyl)-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,3-DIETHYL 6-HYDROXY-2-(4-METHOXYPHENYL)-6-METHYL-4-(PHENYLAMINO)CYCLOHEX-3-ENE-1,3-DICARBOXYLATE” is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including hydroxyl, methoxy, and amino groups, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1,3-DIETHYL 6-HYDROXY-2-(4-METHOXYPHENYL)-6-METHYL-4-(PHENYLAMINO)CYCLOHEX-3-ENE-1,3-DICARBOXYLATE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyclohexene ring: This step might involve a Diels-Alder reaction between a diene and a dienophile.
Introduction of functional groups: Subsequent steps could involve electrophilic aromatic substitution to introduce the methoxy and phenylamino groups, followed by hydroxylation and esterification to form the final product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“1,3-DIETHYL 6-HYDROXY-2-(4-METHOXYPHENYL)-6-METHYL-4-(PHENYLAMINO)CYCLOHEX-3-ENE-1,3-DICARBOXYLATE” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the cyclohexene ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the cyclohexene ring could produce a cyclohexane derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of “1,3-DIETHYL 6-HYDROXY-2-(4-METHOXYPHENYL)-6-METHYL-4-(PHENYLAMINO)CYCLOHEX-3-ENE-1,3-DICARBOXYLATE” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl 6-hydroxy-2-(4-methoxyphenyl)-6-methyl-4-aminocyclohex-3-ene-1,3-dicarboxylate: Similar structure but with an amino group instead of a phenylamino group.
1,3-Diethyl 6-hydroxy-2-(4-methoxyphenyl)-6-methyl-4-(phenylamino)cyclohexane-1,3-dicarboxylate: Similar structure but with a cyclohexane ring instead of a cyclohexene ring.
Uniqueness
The uniqueness of “1,3-DIETHYL 6-HYDROXY-2-(4-METHOXYPHENYL)-6-METHYL-4-(PHENYLAMINO)CYCLOHEX-3-ENE-1,3-DICARBOXYLATE” lies in its specific combination of functional groups and the cyclohexene ring, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C26H31NO6 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
diethyl 4-anilino-6-hydroxy-2-(4-methoxyphenyl)-6-methylcyclohex-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C26H31NO6/c1-5-32-24(28)22-20(27-18-10-8-7-9-11-18)16-26(3,30)23(25(29)33-6-2)21(22)17-12-14-19(31-4)15-13-17/h7-15,21,23,27,30H,5-6,16H2,1-4H3 |
InChI Key |
NMJGHYGTJFWWDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(=C(CC1(C)O)NC2=CC=CC=C2)C(=O)OCC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















